Camlipixant - 1621164-74-6

Camlipixant

Catalog Number: EVT-8952146
CAS Number: 1621164-74-6
Molecular Formula: C23H24F2N4O4
Molecular Weight: 458.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Camlipixant is classified as a non-competitive antagonist of the homotrimeric P2X3 receptor. It is synthesized and developed by MedKoo Biosciences, Inc. The compound has been the subject of various clinical studies aimed at evaluating its efficacy and safety profile in patients suffering from chronic cough .

Synthesis Analysis

Methods and Technical Details

The synthesis of camlipixant involves several chemical reactions that yield the final product suitable for pharmaceutical use. While specific synthetic routes are proprietary, general methods for synthesizing similar P2X3 antagonists typically include:

  1. Starting Materials: Utilizing commercially available building blocks that contain necessary functional groups.
  2. Reactions: Employing techniques such as amination, alkylation, and cyclization to construct the core structure.
  3. Purification: Following synthesis, purification methods such as chromatography are employed to isolate camlipixant from by-products.

The exact synthetic pathway for camlipixant has not been publicly disclosed in detail but aligns with common practices in medicinal chemistry for creating selective receptor antagonists .

Molecular Structure Analysis

Structure and Data

Camlipixant's molecular formula is C16H18N4OC_{16}H_{18}N_{4}O, with a molecular weight of approximately 298.34 g/mol. The compound features a complex structure characterized by multiple functional groups that facilitate its interaction with the P2X3 receptor.

  • Key Structural Features:
    • A central aromatic ring system.
    • Multiple nitrogen atoms contributing to hydrogen bonding and receptor binding.

The three-dimensional structure of camlipixant can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, although specific data on its crystal structure remains limited .

Chemical Reactions Analysis

Reactions and Technical Details

Camlipixant undergoes various chemical reactions that are essential for its pharmacological activity:

  1. Binding Interactions: The primary reaction of interest is the binding of camlipixant to the P2X3 receptor, which inhibits receptor activation by adenosine triphosphate (ATP).
  2. Metabolic Pathways: Once administered, camlipixant may undergo metabolic transformations involving phase I (oxidation) and phase II (conjugation) reactions, affecting its pharmacokinetics.

These interactions are critical for determining the drug's efficacy and safety profile in clinical settings .

Mechanism of Action

Process and Data

Camlipixant acts by selectively binding to the P2X3 receptor, blocking its activation by ATP. This inhibition prevents the downstream signaling pathways that lead to cough reflex activation. The binding site has been characterized using advanced techniques such as cryo-electron microscopy, revealing a cryptic site that modulates conformational changes essential for receptor function .

  • Key Mechanistic Insights:
    • The interaction with P2X3 leads to reduced calcium influx into cells, diminishing neuronal excitability related to cough reflexes.
    • Clinical studies indicate significant reductions in cough frequency among patients treated with camlipixant compared to placebo controls .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Camlipixant exhibits several notable physical and chemical properties:

These properties are essential for formulating effective dosage forms for clinical use .

Applications

Scientific Uses

Camlipixant is primarily investigated for its application in treating chronic cough conditions that do not respond well to existing therapies. Its selective inhibition of the P2X3 receptor positions it as a promising candidate for further development in respiratory medicine.

  • Clinical Trials: Ongoing clinical trials are evaluating its efficacy in reducing cough frequency and improving quality of life in patients with refractory chronic cough.
  • Potential Future Applications: Given its mechanism of action, camlipixant may also have potential applications in other conditions associated with P2X3 receptor dysregulation, including pain management and inflammatory diseases .
Introduction to Camlipixant as a Novel Therapeutic Agent

Rationale for P2X3 Receptor Targeting in Chronic Cough Pathophysiology

Chronic cough, defined as a persistent cough lasting over eight weeks, affects approximately 10% of the global population, with refractory chronic cough (RCC) representing a significant subset that remains unresponsive to conventional therapies [1] [4] [6]. The pathophysiology involves hypersensitivity of vagal sensory neurons in the respiratory tract, where extracellular adenosine triphosphate (ATP) activates purinergic P2X3 receptors. These ligand-gated ion channels exist as homotrimeric (P2X3) or heterotrimeric (P2X2/3) complexes and are critical mediators of cough reflex sensitization [1] [2] [6]. ATP release in the airways during inflammation or injury triggers P2X3 receptors on C-fiber afferents, initiating action potentials that propagate to the brainstem cough center. This mechanism is substantiated by clinical evidence showing P2X3 receptor overexpression in patients with RCC and the efficacy of P2X3 blockade in reducing cough frequency [2] [6].

Table 1: Role of P2X3 Receptors in Chronic Cough Pathophysiology

Pathophysiological ProcessConsequenceTherapeutic Target
ATP release in inflamed airwaysActivation of vagal sensory neuronsP2X3 receptor antagonism
P2X3 receptor overexpressionHypersensitivity of cough reflexSelective inhibition of homotrimeric P2X3
C-fiber afferent sensitizationEnhanced cough frequencyBlockade of ion channel opening

Historical Development of P2X3 Antagonists in Respiratory Pharmacology

Early P2X3 antagonists like gefapixant demonstrated proof-of-concept for ATP-mediated cough suppression but exhibited significant limitations. Gefapixant non-selectively inhibits both P2X3 homotrimers and P2X2/3 heterotrimers, the latter being essential for gustatory signaling. This promiscuity resulted in taste disturbances (dysgeusia) in 30-80% of patients, leading to high discontinuation rates in clinical trials [2] [6]. Subsequent development focused on structural refinement to enhance P2X3 selectivity. Compounds like eliapixant and sivopixant achieved moderate selectivity but retained affinity for P2X2/3 receptors, only partially mitigating taste-related adverse events [6]. The pharmacological evolution addressed two key challenges: (1) the high conservation of ATP-binding sites across P2X receptor subtypes, and (2) the need to preserve P2X2/3 function in taste transduction while blocking pathological P2X3 activation [1] [2].

Camlipixant Position in the Evolution of Cough Suppressant Therapeutics

Camlipixant represents a third-generation P2X3 antagonist designed for maximal receptor subtype discrimination. Biochemical studies reveal 25 nanomolar half-maximal inhibitory concentration for human P2X3 homotrimers versus 24,000 nanomolar for P2X2/3 heterotrimers—a 960-fold selectivity differential [2]. This precision stems from its unique interaction with a non-conserved allosteric site distinct from the ATP-binding pocket, enabling exclusive targeting of pathological cough pathways without disrupting taste function. Clinical data from phase II trials demonstrate cough frequency reductions comparable to gefapixant but with taste disturbance rates below 6.5% [4], positioning camlipixant as the first potentially viable chronic therapy for RCC. Its phase III development (CALM-1 and CALM-2 trials) under GlaxoSmithKline marks the most advanced program for a selective P2X3 antagonist [4] [5].

Properties

CAS Number

1621164-74-6

Product Name

Camlipixant

IUPAC Name

methyl (2S)-2-[[2-[2,6-difluoro-4-(methylcarbamoyl)phenyl]-7-methylimidazo[1,2-a]pyridin-3-yl]methyl]morpholine-4-carboxylate

Molecular Formula

C23H24F2N4O4

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C23H24F2N4O4/c1-13-4-5-29-18(11-15-12-28(6-7-33-15)23(31)32-3)21(27-19(29)8-13)20-16(24)9-14(10-17(20)25)22(30)26-2/h4-5,8-10,15H,6-7,11-12H2,1-3H3,(H,26,30)/t15-/m0/s1

InChI Key

SEHLMRJSQFAPCJ-HNNXBMFYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)CC3CN(CCO3)C(=O)OC)C4=C(C=C(C=C4F)C(=O)NC)F

Isomeric SMILES

CC1=CC2=NC(=C(N2C=C1)C[C@H]3CN(CCO3)C(=O)OC)C4=C(C=C(C=C4F)C(=O)NC)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.